2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves multiple steps. One common synthetic route includes the reaction of 6-chloro-4-phenylquinazoline with 6-methylpyrimidin-4(1H)-one under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating cancer, due to its ability to inhibit specific molecular pathways involved in tumor growth.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound binds to and inhibits the activity of certain enzymes, disrupting key biological pathways. This inhibition can lead to the suppression of tumor growth in cancer cells by blocking the signaling pathways necessary for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one include other quinazoline derivatives such as:
Erlotinib: Used in the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer agent targeting the epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets, providing a different spectrum of biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C19H14ClN5O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H14ClN5O/c1-11-9-16(26)23-18(21-11)25-19-22-15-8-7-13(20)10-14(15)17(24-19)12-5-3-2-4-6-12/h2-10H,1H3,(H2,21,22,23,24,25,26) |
InChI Key |
HPNGWIBBNZDOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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